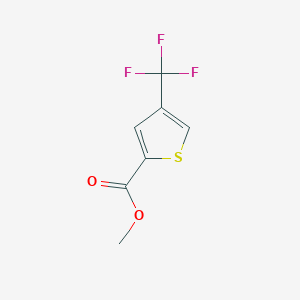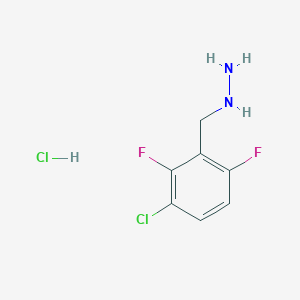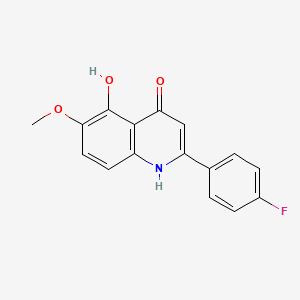![molecular formula C14H12ClNO3 B11716462 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyimino group, and a benzene-1,3-diol moiety
Métodos De Preparación
The synthesis of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol typically involves the reaction of 4-chlorobenzaldehyde with 1,3-dihydroxybenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, in the treatment of gout, it inhibits xanthine oxidase, reducing the production of uric acid, and blocks the activation of the NLRP3 inflammasome, thereby reducing inflammation . The pathways involved include the inhibition of enzyme activity and modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar compounds to 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol include:
4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol: This compound also has potential therapeutic applications for gout and shares structural similarities.
1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine: Another compound with a chlorophenyl group, used in different therapeutic contexts.
The uniqueness of this compound lies in its dual inhibitory action on xanthine oxidase and NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory conditions like gout .
Propiedades
Fórmula molecular |
C14H12ClNO3 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
4-[(Z)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13- |
Clave InChI |
ITLXUOJUJUPZTB-SSZFMOIBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)
![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)

![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)
![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)


![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)


![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

